1-methyl-3-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one

Description

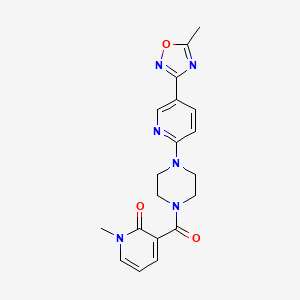

1-Methyl-3-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted with a methyl group at the 1-position and a piperazine-1-carbonyl moiety at the 3-position. The piperazine ring is further functionalized with a pyridinyl group bearing a 5-methyl-1,2,4-oxadiazole substituent. The oxadiazole ring, known for its metabolic stability and π-stacking capabilities, may enhance bioavailability and binding affinity .

Properties

IUPAC Name |

1-methyl-3-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O3/c1-13-21-17(22-28-13)14-5-6-16(20-12-14)24-8-10-25(11-9-24)19(27)15-4-3-7-23(2)18(15)26/h3-7,12H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBJEKRESHEBTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CN(C4=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-methyl-3-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a complex heterocyclic molecule that incorporates several pharmacologically relevant moieties. This article aims to explore its biological activity, particularly focusing on its antimicrobial properties, potential as an anti-tubercular agent, and other therapeutic implications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

Key Features:

- Contains a 1,2,4-oxadiazole ring known for its diverse biological activities.

- Incorporates pyridine and piperazine moieties which are often linked to improved pharmacological profiles.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of 1,3,4-oxadiazole derivatives. For instance, Dhumal et al. (2016) demonstrated that compounds containing the 1,3,4-oxadiazole ring exhibited significant activity against Mycobacterium tuberculosis and other bacterial strains. The most active derivatives showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .

Anti-Tubercular Properties

Research indicates that derivatives of oxadiazoles can inhibit key enzymes in the fatty acid biosynthesis pathway of mycobacteria. For example:

- Compounds with a piperazine linkage showed enhanced activity against both drug-sensitive and resistant strains of M. tuberculosis, with minimum inhibitory concentrations (MICs) reported between 4–8 µM .

A detailed study involving docking simulations revealed that these compounds bind effectively to the active site of mycobacterial enoyl reductase (InhA), suggesting their potential as anti-tubercular agents .

Case Study 1: Synthesis and Evaluation

In a study by Desai et al. (2018), pyridine-based 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity. Among the tested compounds, those with morpholine or piperidine moieties exhibited superior activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics like gentamicin .

Case Study 2: Molecular Docking Studies

Another significant investigation involved the synthesis of various oxadiazole derivatives followed by molecular docking studies to predict their binding affinities to bacterial targets. The results indicated that compounds with longer alkyl chains showed improved binding and antimicrobial efficacy .

Research Findings Summary

| Study | Activity Tested | Key Findings | IC50/MIC Values |

|---|---|---|---|

| Dhumal et al. (2016) | Anti-tubercular | Significant activity against M. tuberculosis | IC50: 1.35 - 2.18 μM |

| Desai et al. (2018) | Antimicrobial | Enhanced activity with piperazine derivatives | MIC: 4 - 8 μM |

| Paruch et al. (2020) | Antibacterial | Promising compounds for further research | MIC: 8 - 16 μM |

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Compounds containing oxadiazole and pyridine rings have been studied for their anticancer properties. Research indicates that derivatives of these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of piperazine enhances the bioactivity and selectivity towards cancerous cells.

- Antimicrobial Properties : The presence of the oxadiazole moiety has been linked to enhanced antimicrobial activity. Studies have shown that similar compounds exhibit significant inhibition against a range of bacteria and fungi, suggesting potential applications in developing new antibiotics.

- Neuropharmacology : The piperazine group is known for its effects on the central nervous system. Compounds with similar structures have been investigated for their potential as anxiolytics and antidepressants, providing a pathway for exploring this compound's neuropharmacological properties.

Material Science

- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, particularly in creating materials with enhanced thermal stability and mechanical strength. Its unique structure may lead to polymers with specific electrical or optical properties.

- Sensors : Due to its chemical reactivity, derivatives of this compound could be utilized in sensor technology, particularly for detecting biological molecules or environmental pollutants.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Synthesis and Anticancer Activity of Oxadiazole Derivatives" | Anticancer properties | Demonstrated significant cytotoxic effects on various cancer cell lines with IC50 values indicating high potency. |

| "Antimicrobial Activity of Pyridine-Based Compounds" | Antimicrobial efficacy | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting potential as new antimicrobial agents. |

| "Piperazine Derivatives in Neuropharmacology" | Neuroactive compounds | Identified several piperazine derivatives with promising anxiolytic effects in animal models, highlighting the therapeutic potential of related compounds. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped based on shared pharmacophores, such as pyridinone cores, piperazine linkers, or oxadiazole/triazole heterocycles. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Pyridinone vs.

Piperazine Linker Modifications :

- The target compound’s piperazine is functionalized with a pyridinyl-oxadiazole group, which may enhance selectivity for kinases or GPCRs via dual hydrogen-bonding (oxadiazole) and hydrophobic (pyridinyl) interactions. In contrast, ’s 4-methylpiperazine and ’s methoxyphenyl-piperazine prioritize solubility or subtype-specific receptor targeting .

Heterocyclic Substituents :

- The 5-methyl-1,2,4-oxadiazole in the target compound offers metabolic stability compared to triazoles (), which are prone to oxidative degradation. However, triazoles (e.g., ) exhibit stronger metal-coordination properties, useful in catalytic or metalloprotein inhibition .

Biological Activity Trends :

- Chlorobenzyl () and methoxyphenyl () substituents correlate with CNS activity (e.g., serotonin receptors) and anticancer effects, respectively. The target compound’s oxadiazole-pyridinyl motif suggests a broader kinase inhibition profile, though experimental validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.